molecular formula C20H21N5O2S2 B14530210 N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine CAS No. 62540-24-3

N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine

Cat. No.: B14530210
CAS No.: 62540-24-3
M. Wt: 427.5 g/mol
InChI Key: YONBNZJIHIBKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

62540-24-3

Molecular Formula

C20H21N5O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

1,3-bis(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylguanidine

InChI

InChI=1S/C20H21N5O2S2/c1-4-26-12-8-6-10-14-16(12)22-19(28-14)24-18(21-3)25-20-23-17-13(27-5-2)9-7-11-15(17)29-20/h6-11H,4-5H2,1-3H3,(H2,21,22,23,24,25)

InChI Key

YONBNZJIHIBKJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=NC)NC3=NC4=C(C=CC=C4S3)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with N-methylguanidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets are still under investigation, but its antimicrobial and anticancer activities suggest it interferes with vital cellular functions .

Comparison with Similar Compounds

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine can be compared with other benzothiazole derivatives, such as:

The uniqueness of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine lies in its dual benzothiazole moieties and the presence of a methylguanidine group, which may enhance its biological activity and specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.